molecular formula C12H19NO B13298503 3-ethyl-N-(1-methoxypropan-2-yl)aniline

3-ethyl-N-(1-methoxypropan-2-yl)aniline

Cat. No.: B13298503
M. Wt: 193.28 g/mol
InChI Key: LCOYTDAOAOAHCI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-ethyl-N-(1-methoxypropan-2-yl)aniline can be achieved through several methods. One notable method involves the enantioselective preparation starting from commercially available enantiopure ®-epichlorohydrin . The process includes the following steps:

Chemical Reactions Analysis

3-ethyl-N-(1-methoxypropan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the methoxy group, depending on the reaction conditions and reagents used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield corresponding quinones, while reduction can produce amines .

Scientific Research Applications

3-ethyl-N-(1-methoxypropan-2-yl)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethyl-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxypropan-2-yl group may enhance its binding affinity to target proteins, while the ethyl group can influence its lipophilicity and membrane permeability .

Comparison with Similar Compounds

3-ethyl-N-(1-methoxypropan-2-yl)aniline can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-ethyl-N-(1-methoxypropan-2-yl)aniline

InChI

InChI=1S/C12H19NO/c1-4-11-6-5-7-12(8-11)13-10(2)9-14-3/h5-8,10,13H,4,9H2,1-3H3

InChI Key

LCOYTDAOAOAHCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(C)COC

Origin of Product

United States

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